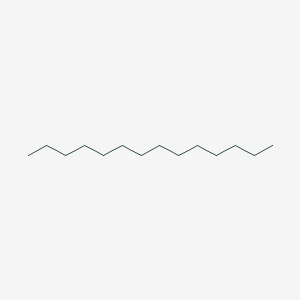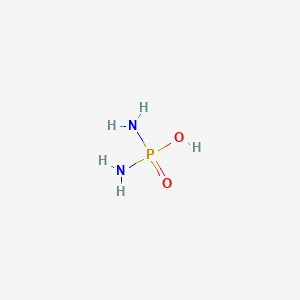
Phosphorodiamidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidic acid (PDA) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PDA is a phosphorus-containing compound that has been studied extensively for its ability to act as a chelating agent, which allows it to bind to metal ions and other molecules in a highly selective manner.
Applications De Recherche Scientifique
Phosphorodiamidic acid has a wide range of potential applications in scientific research, including its use as a chelating agent for metal ions, as a catalyst for organic reactions, and as a precursor for the synthesis of other phosphorus-containing compounds. Phosphorodiamidic acid has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of Phosphorodiamidic acid is not fully understood, but it is believed to involve its ability to bind to metal ions and other molecules in a highly selective manner. This binding can lead to changes in the structure and function of these molecules, which can have a wide range of effects on biological systems.
Effets Biochimiques Et Physiologiques
Studies have shown that Phosphorodiamidic acid can have a wide range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Phosphorodiamidic acid has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Phosphorodiamidic acid in lab experiments is its high selectivity for metal ions and other molecules, which allows for precise control over the reactions being studied. However, Phosphorodiamidic acid can be difficult to synthesize and purify, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of Phosphorodiamidic acid, including its use as a catalyst for organic reactions, its potential use in the treatment of cancer and other diseases, and its use as a precursor for the synthesis of other phosphorus-containing compounds. Further research is needed to fully understand the mechanism of action of Phosphorodiamidic acid and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Phosphorodiamidic acid involves the reaction of phosphorus trichloride with ammonia in the presence of water. The resulting product is then treated with hydrochloric acid to form Phosphorodiamidic acid. This reaction can be carried out using a variety of different conditions, including varying concentrations of the reactants and different reaction temperatures.
Propriétés
Numéro CAS |
10043-91-1 |
|---|---|
Nom du produit |
Phosphorodiamidic acid |
Formule moléculaire |
H5N2O2P |
Poids moléculaire |
96.026 g/mol |
Nom IUPAC |
diaminophosphinic acid |
InChI |
InChI=1S/H5N2O2P/c1-5(2,3)4/h(H5,1,2,3,4) |
Clé InChI |
ANCLJVISBRWUTR-UHFFFAOYSA-N |
SMILES |
NP(=O)(N)O |
SMILES canonique |
NP(=O)(N)O |
Autres numéros CAS |
10043-91-1 |
Synonymes |
DAP cpd diamidophosphate phosphorodiamidic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



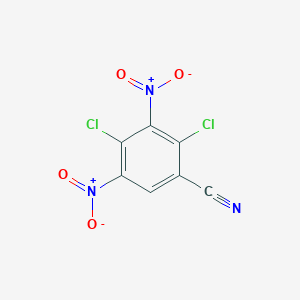
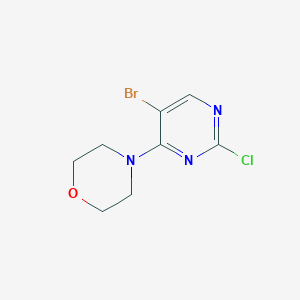
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
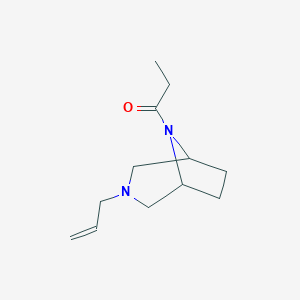
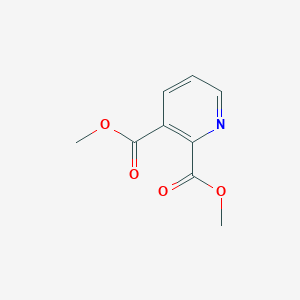
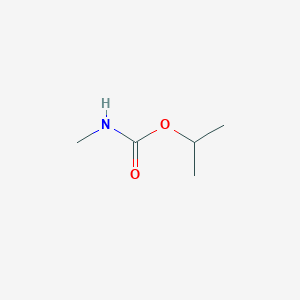
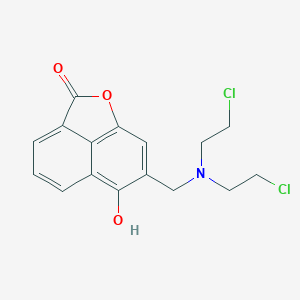
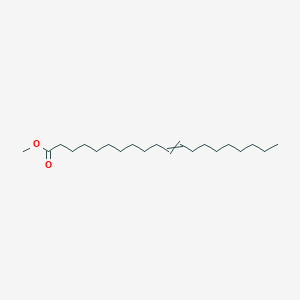
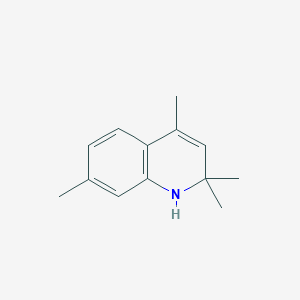
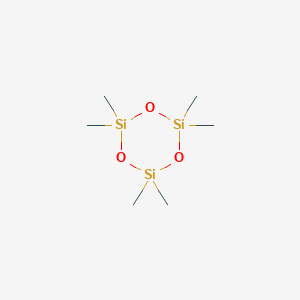
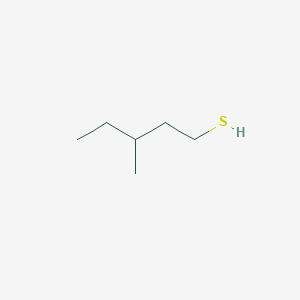

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
